

Comprehensive Technical Guide: Fmoc-Lys-OMe Thermal Characterization

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Compound of Interest

Compound Name: Fmoc-Lys-Ome

Cat. No.: B7962103

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Executive Summary

Fmoc-Lys-OMe (Nngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Fmoc-L-Lysine methyl ester) is a critical intermediate in solution-phase peptide synthesis and the development of peptidomimetic drugs.[1][2][3] Its thermal properties—specifically melting point (MP) and thermal stability—are decisive quality critical attributes (QCAs) that directly correlate with purity, crystalline form, and shelf-life stability.[1][2][3][4]

This guide provides an authoritative analysis of the thermal data for **Fmoc-Lys-OMe**, distinguishing between critical isomers (Nngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

vs. N

) to prevent catastrophic synthesis errors. It details self-validating experimental protocols for thermal characterization and outlines the mechanistic pathways of thermal degradation.[2][4]

Chemical Identity & Physicochemical Profile[1][2][3][4][6][7][8][9][10]

The term "**Fmoc-Lys-OMe**" is chemically ambiguous. In professional contexts, it most commonly refers to the Nngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-protected derivative used for C-terminal functionalization.[2] However, the Nngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-protected isomer exists and possesses vastly different thermal properties.[2][3][4]

Target Compound: Nngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Fmoc-L-Lysine methyl ester hydrochloride Primary Application: Starting material for C-terminal lysine peptides; solution-phase synthesis.[1][2]

Property	Data Specification
IUPAC Name	Methyl (2S)-6-amino-2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate hydrochloride
Common Name	Fmoc-Lys-OMe[1][2][3][5]·HCl
CAS Number	847658-45-1 (N -Fmoc isomer)
Isomer CAS	201009-98-5 (N -Fmoc isomer)
Molecular Formula	
Molecular Weight	418.91 g/mol
Physical Form	White to off-white crystalline powder

Thermal Characterization Data

Melting Point Data

The melting point is the primary indicator of purity for **Fmoc-Lys-OMe**.^[2] A depressed or broad melting range (

C) indicates the presence of impurities such as free Fmoc-OH, unreacted lysine, or solvent occlusion.^{[2][3][4]}

Table 1: Comparative Melting Point Data

Compound Variant	CAS Number	Melting Point Range (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">C)	Thermal Behavior
-Fmoc-Lys-OMe ^{[1][2]} ^[3] ·HCl	847658-45-1	125 – 127	Sharp melt; stable <100°C
Nngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">-Fmoc-Lys-OMe ^{[1][2]} ^[6] ·HCl	201009-98-5	163 – 167	Significantly higher MP due to side-chain stacking
Fmoc-Lys(Boc)-OMe	N/A (Free base)	75 – 80 (approx)	Lower MP; often amorphous/waxy
Fmoc-Lys(Boc)-OH	71989-26-9	130 – 135 (dec.) ^{[1][2]} ^[3]	Decomposes upon melting

ngcontent-ng-c2699131324="" class="ng-star-inserted">

Critical Insight: Confusing the N

(MP ~126°C) and N

(MP ~165°C) isomers is a common sourcing error.[\[1\]](#)[\[3\]](#)[\[4\]](#) Verify identity via MP before synthesis.[\[2\]](#)[\[4\]](#)

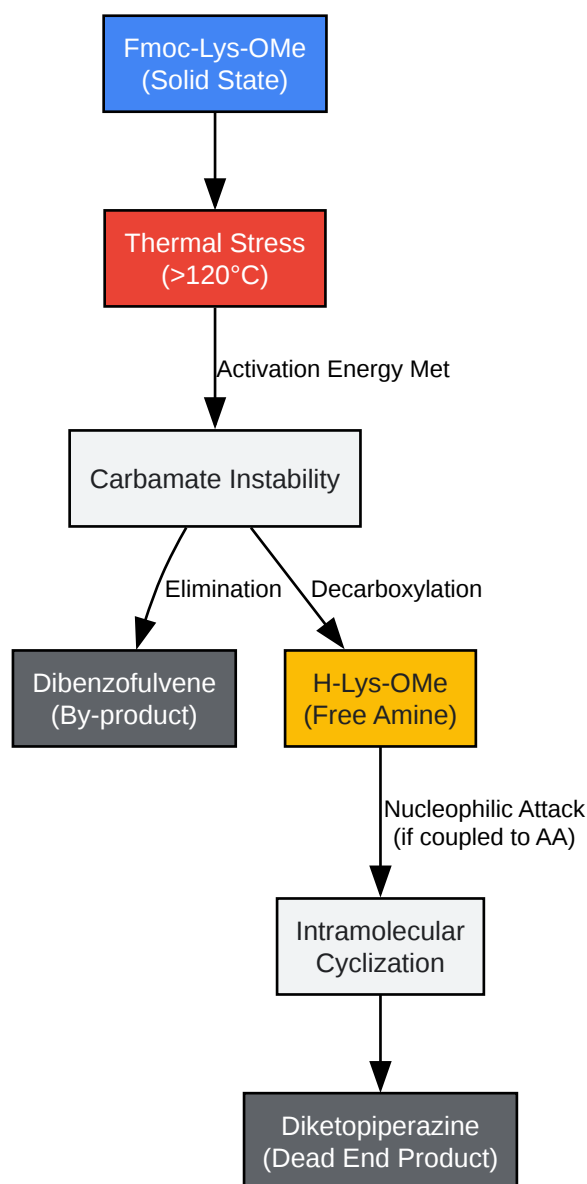
Thermal Stability Profile

Fmoc-Lys-OMe exhibits specific thermal degradation pathways that must be managed during drying and storage.

- Stable Zone (< 80°C): The compound is chemically stable in solid form.[\[2\]](#)[\[4\]](#)
- Risk Zone (80°C – 110°C): Onset of lattice mobility; potential for solvent release (if solvated).
[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Degradation Zone (> 120°C): Thermal cleavage of the Fmoc group occurs via an E1cB-like mechanism, even in the absence of base, releasing dibenzofulvene.[\[2\]](#)[\[3\]](#)

Mechanistic Visualization: Thermal Degradation Pathways[\[2\]](#)

The following diagram illustrates the causality of thermal stress on **Fmoc-Lys-OMe**, highlighting the two primary failure modes: Fmoc cleavage and Diketopiperazine (DKP) formation (relevant if coupled).[\[1\]](#)[\[3\]](#)[\[4\]](#)



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Caption: Thermal degradation logic flow. High heat (>120°C) triggers Fmoc elimination, yielding free amines that can undergo further side reactions.[1][3][4]

Experimental Protocols

Protocol A: Capillary Melting Point Determination

Purpose: Rapid purity assessment for incoming raw material.[2]

- Sample Prep: Dry 50 mg of **Fmoc-Lys-OMe**·HCl in a vacuum desiccator (

mbar) for 2 hours to remove surface moisture.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Loading: Pack 2–3 mm of sample into a clean glass capillary tube. Tap gently to eliminate air pockets.[\[2\]](#)[\[4\]](#)
- Ramping:
 - Fast Ramp: 10°C/min up to 110°C.[\[2\]](#)[\[4\]](#)
 - Slow Ramp: 1°C/min from 110°C to 130°C.[\[2\]](#)[\[4\]](#)
- Observation: Record

(first liquid drop) and

(complete liquefaction).
- Validation:
 - Pass: Range is within 125–127°C (Range < 2°C).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)
 - Fail: Range > 2°C or

(Indicates solvent occlusion or hydrolysis).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Protocol B: Differential Scanning Calorimetry (DSC)

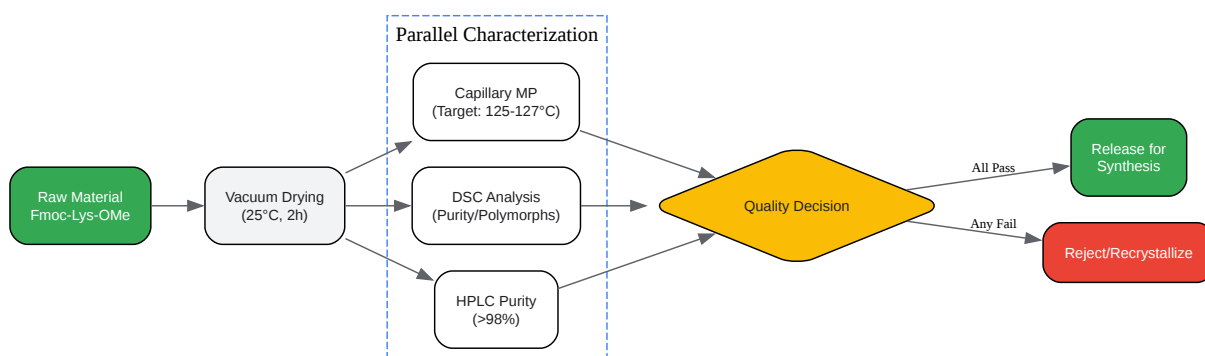
Purpose: Detailed thermodynamic profiling and polymorphism detection.[\[1\]](#)[\[3\]](#)

- Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).
- Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation.
- Pan System: Tzero Aluminum Hermetic Pan (crimped) to contain volatiles.
- Method:
 - Equilibrate: 25°C.
 - Ramp: 10°C/min to 150°C.

- Isotherm: 1 minute (do not hold longer to avoid degradation).
- Cool: 10°C/min back to 25°C (to check reversibility/recrystallization).
- Analysis: Integrate the endothermic melting peak. Calculate Enthalpy of Fusion ().^[2]^[3]^[4] A sharp, single peak confirms high crystalline purity.^[2]^[4]

Analytical Workflow Visualization

The following workflow ensures data integrity when characterizing a new batch of **Fmoc-Lys-OMe**.



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Caption: Standardized QC workflow for thermal and chemical validation of **Fmoc-Lys-OMe**.

Storage and Handling Recommendations

To maintain the thermal integrity defined above:

- Temperature: Store at -10°C to -20°C.

- Moisture: The HCl salt is hygroscopic.[2][4] Store under inert gas (Argon/Nitrogen) in a desiccator. Moisture absorption lowers the melting point and catalyzes ester hydrolysis.[2][4]
- Handling: Allow the container to reach room temperature before opening to prevent condensation.

References

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